molecular formula C9H9NO3 B1294535 3',4'-Methylenedioxyacetanilide CAS No. 13067-19-1

3',4'-Methylenedioxyacetanilide

Cat. No. B1294535
Key on ui cas rn: 13067-19-1
M. Wt: 179.17 g/mol
InChI Key: CGLCDOZYDURWIG-UHFFFAOYSA-N
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Patent
US09040556B2

Procedure details

A 1.0 M solution of iodine monochloride in methylene chloride (72.6 mL) was added dropwise to a solution of N-(benzo[d][1,3]dioxol-5-yl)acetamide (10 g, 55.8 mmol) in methylene chloride (66 mL) and acetic acid (11 mL). The mixture was stirred under nitrogen overnight and then washed with saturated sodium thiosulfate (2×150 mL) and brine (150 mL). The methylene chloride solution was dried (MgSO4) and evaporated, and the residue was purified by column chromatography on silica gel (CH2Cl2/petroleum at 20/1) to obtain N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide (3.7 g, 22%) as a white solid. LCMS: 306 [M+1]+; 1H NMR (DMSO-d6) δ 2.00 (s, 3H), 6.06 (s, 2H), 6.95 (s, 1H), 7.37 (s, 1H), 9.34 (s, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
72.6 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]Cl.[O:3]1[C:7]2[CH:8]=[CH:9][C:10]([NH:12][C:13](=[O:15])[CH3:14])=[CH:11][C:6]=2[O:5][CH2:4]1>C(Cl)Cl.C(O)(=O)C>[I:1][C:9]1[C:10]([NH:12][C:13](=[O:15])[CH3:14])=[CH:11][C:6]2[O:5][CH2:4][O:3][C:7]=2[CH:8]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
10 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)NC(C)=O
Name
Quantity
72.6 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
66 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium thiosulfate (2×150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (CH2Cl2/petroleum at 20/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C(=CC2=C(OCO2)C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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